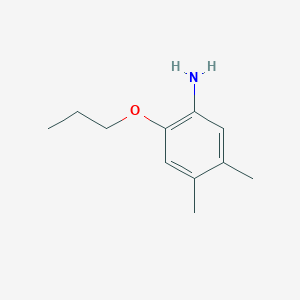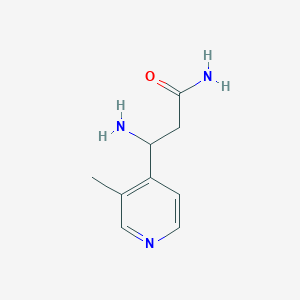
1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling of Thiazole and Pyrazole Rings: The final step involves coupling the thiazole and pyrazole rings through a condensation reaction, often using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
1,4-Dimethyl-3-(1,3-thiazol-4-yl)-1H-pyrazol-5-amine: Lacks the methyl group on the thiazole ring.
1,4-Dimethyl-3-(2-methyl-1,3-oxazol-4-yl)-1H-pyrazol-5-amine: Contains an oxazole ring instead of a thiazole ring.
1,4-Dimethyl-3-(2-methyl-1,3-imidazol-4-yl)-1H-pyrazol-5-amine: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
1,4-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine is unique due to the presence of both thiazole and pyrazole rings, which may confer specific chemical and biological properties. The methyl groups on both rings may also influence its reactivity and interactions with other molecules.
特性
分子式 |
C9H12N4S |
|---|---|
分子量 |
208.29 g/mol |
IUPAC名 |
2,4-dimethyl-5-(2-methyl-1,3-thiazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H12N4S/c1-5-8(12-13(3)9(5)10)7-4-14-6(2)11-7/h4H,10H2,1-3H3 |
InChIキー |
AUEPVUMIRUWKIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C2=CSC(=N2)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol](/img/structure/B13309850.png)
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13309865.png)

